molecular formula C25H25N3O2S2 B15085626 (5Z)-3-Sec-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-11-9

(5Z)-3-Sec-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15085626
CAS No.: 623933-11-9
M. Wt: 463.6 g/mol
InChI Key: PUWCCGZCAJFVJZ-JCMHNJIXSA-N
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Description

The compound (5Z)-3-sec-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with a sec-butyl group at position 3 and a pyrazole-based moiety at position 4. The pyrazole ring is further functionalized with a phenyl group at position 1 and a 4-ethoxyphenyl group at position 5.

This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its structural complexity necessitates precise spectroscopic characterization (e.g., NMR, UV) for unambiguous identification .

Properties

CAS No.

623933-11-9

Molecular Formula

C25H25N3O2S2

Molecular Weight

463.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25N3O2S2/c1-4-17(3)28-24(29)22(32-25(28)31)15-19-16-27(20-9-7-6-8-10-20)26-23(19)18-11-13-21(14-12-18)30-5-2/h6-17H,4-5H2,1-3H3/b22-15-

InChI Key

PUWCCGZCAJFVJZ-JCMHNJIXSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Sec-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-sec-butyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Sec-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(5Z)-3-Sec-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure featuring a thiazolidinone ring, a pyrazole moiety, and various functional groups. Its molecular formula is C25H25N3O2S2 . The presence of ethoxyphenyl and phenyl substituents on the pyrazole ring, along with a sec-butyl group on the thiazolidinone structure, contributes to its chemical diversity and potential biological activity, making it applicable in medicinal chemistry.

Potential Applications

This compound may serve as a lead compound for drug development, especially in diseases where enzyme inhibition is crucial. Its unique structure allows for modifications to improve its pharmacological properties.

  • Enzyme Inhibition: Research suggests that this compound exhibits biological activities, potentially interacting with molecular targets like enzymes and receptors. It may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis, which could lead to therapeutic effects.
  • Interaction Studies: Interaction studies are essential to understand how this compound interacts with biological targets. These studies may involve techniques such as binding assays, structural analysis, and cell-based assays to provide insights into its mechanism of action and potential therapeutic applications.

Structural Variations

The compound's specificity is attributed to its substituents, which influence its chemical reactivity and biological activity. The ethoxy group, in particular, enhances solubility and interaction with certain biological targets compared to analogs lacking this substituent. Structural variations of the compound with different substituents include:

Compound NameStructural Variation
(5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-pheny - 1H-pyrazol - 4-YL]methylene}-2-thioxo - 1,3-thiazolidin - 4-oneMethoxy group instead of ethoxy group
(5Z)-3-Sec-butyl - 5-{[3-(4-chlorophenyl) - 1-pheny - 1H-pyrazol - 4-YL]methylene}-2-thioxo - 1,3-thiazolidin - 4-oneChloro group instead of ethoxy group

Mechanism of Action

The mechanism of action of (5Z)-3-Sec-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and implications for bioactivity.

Table 1: Structural and Substituent Comparison

Compound ID/Name R1 (Pyrazole Position 3) R2 (Thiazolidinone Position 3) Molecular Formula* Molecular Weight (g/mol)* Key Features
Target Compound 4-ethoxyphenyl sec-butyl C₂₇H₂₈N₄O₂S₂ 528.67 Ethoxy group enhances lipophilicity
(5Z)-3-sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 4-methoxyphenyl sec-butyl C₂₆H₂₆N₄O₂S₂ 514.64 Methoxy group reduces steric bulk
(5Z)-5-{[3-(4-allyloxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one 4-allyloxyphenyl sec-butyl C₂₈H₂₈N₄O₂S₂ 540.68 Allyloxy group introduces unsaturation
(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one 4-butoxy-3-methylphenyl pentyl C₃₁H₃₈N₄O₂S₂ 610.80 Bulky butoxy and methyl substituents

*Calculated based on substituent modifications and standard atomic weights.

Key Comparisons

Substituent Effects on Lipophilicity and Bioavailability The target compound’s 4-ethoxyphenyl group offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the methoxy analog (C₂₆H₂₆N₄O₂S₂) has reduced steric hindrance but lower lipophilicity, which may limit cellular uptake. The butoxy-3-methylphenyl analog (C₃₁H₃₈N₄O₂S₂) has enhanced lipophilicity due to its longer alkoxy chain and methyl group, which may improve tissue penetration but reduce aqueous solubility.

Stereochemical and Conformational Considerations
All compounds share the (5Z) configuration, stabilizing the planar geometry of the exocyclic double bond. This conformation is critical for π-π stacking interactions with aromatic residues in enzymes or receptors .

Synthetic and Spectroscopic Challenges

  • The allyloxy derivative requires careful handling during synthesis due to its unsaturated side chain’s susceptibility to oxidation.
  • The butoxy-3-methylphenyl analog poses challenges in NMR characterization due to signal overlap from multiple methyl groups.

Potential Biological Implications While direct activity data are unavailable in the provided evidence, structural trends suggest: Methoxy and ethoxy groups may favor interactions with polar binding pockets (e.g., kinases). Bulky substituents (e.g., butoxy) could enhance selectivity for hydrophobic targets but increase off-target effects.

Biological Activity

The compound (5Z)-3-Sec-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents against a variety of diseases, including cancer, diabetes, and infections. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H25N3O2S\text{C}_{21}\text{H}_{25}\text{N}_3\text{O}_2\text{S}

This structure features a thiazolidinone core modified with a sec-butyl group and a phenyl-pyrazole moiety, which may influence its pharmacological properties.

1. Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms such as enzyme inhibition and disruption of cell cycle progression .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
(5Z)-3-Sec-butyl...A54912Enzyme inhibition

2. Antidiabetic Activity

Thiazolidinones are recognized for their antidiabetic effects, particularly through their action as PPARγ agonists. This compound may exhibit similar properties, contributing to improved insulin sensitivity and glucose metabolism. Studies have demonstrated that thiazolidinone derivatives can lower blood glucose levels in diabetic models .

3. Antimicrobial Activity

The antimicrobial potential of thiazolidinones is well-documented. Compounds with structural similarities to (5Z)-3-Sec-butyl... have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of substituents on the phenyl ring has been shown to enhance antibacterial activity .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
(5Z)-3-Sec-butyl...Pseudomonas aeruginosa20 µg/mL

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:

  • Sava et al. (2021) reported on the synthesis of various thiazolidinone derivatives and their antioxidant activities using DPPH radical scavenging methods. They highlighted that structural modifications significantly affect bioactivity .
  • El-Rayyes et al. (2020) synthesized phenylimino-thiazolidinones and evaluated their antibacterial properties against common pathogens like E. coli and S. aureus, noting that certain substitutions greatly enhanced their efficacy .

Q & A

Q. What synthetic methodologies are commonly employed to prepare thiazolidinone-pyrazole hybrids like this compound?

The synthesis typically involves a multi-step approach:

  • Core Formation: Reacting a substituted pyrazole-carbaldehyde with a thiazolidinone precursor (e.g., 2-thioxothiazolidin-4-one) under reflux in ethanol or DMF. For example, condensation of 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-sec-butyl-2-thioxothiazolidin-4-one in ethanol at reflux (2–4 hours) yields the target compound .
  • Purification: Recrystallization from ethanol-DMF (1:1) mixtures improves purity .
  • Key Reagents: Mercaptoacetic acid is often used to form the thiazolidinone ring, while arylhydrazines facilitate pyrazole synthesis .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Spectroscopy:
  • NMR: 1H^1H- and 13C^{13}C-NMR confirm substituent connectivity (e.g., methylene protons at δ 7.2–7.8 ppm for the pyrazole-thiazolidinone junction) .
  • IR: Stretching frequencies for C=O (1650–1680 cm1^{-1}) and C=S (1200–1250 cm1^{-1}) validate the thiazolidinone core .
    • Crystallography:
  • X-ray Diffraction: SHELX programs refine crystal structures, resolving Z/E isomerism at the methylene bridge . ORTEP-3 visualizes molecular packing and hydrogen-bonding networks (e.g., S···O interactions stabilizing the lattice) .

Q. How are reaction conditions optimized to avoid byproducts in pyrazole-thiazolidinone coupling?

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol minimizes side reactions like oxidation .
  • Catalysis: Acidic (glacial acetic acid) or basic (triethylamine) conditions control cyclization rates .
  • Temperature: Reflux (80–100°C) ensures complete imine formation without degrading heat-sensitive substituents (e.g., ethoxy groups) .

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